![molecular formula C20H23NO4 B279847 4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine, commonly known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
EPM works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. By inhibiting microglial activation, EPM can protect neurons from damage and promote their survival. EPM has also been found to modulate the expression of various genes involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in scientific research. It has been found to reduce the levels of inflammatory cytokines in the brain, such as TNF-alpha and IL-1beta. EPM has also been shown to increase the levels of antioxidants in the brain, such as glutathione and superoxide dismutase. Additionally, EPM has been found to improve cognitive function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using EPM in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, EPM has been found to have low toxicity and few side effects, making it a safe compound to use in scientific research. However, one limitation of using EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPM has also been investigated for its potential use in the treatment of spinal cord injury and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on various cellular pathways.
Synthesis Methods
The synthesis of EPM involves the reaction of 4-ethoxyphenol with benzoyl chloride in the presence of a base to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with morpholine to produce EPM. The synthesis of EPM is a relatively simple process that can be performed in a laboratory setting.
Scientific Research Applications
EPM has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its neuroprotective effects in the treatment of ischemic stroke and traumatic brain injury. EPM has also been investigated for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPM has been found to have anti-tumor effects in the treatment of cancer.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-7-9-19(10-8-18)25-15-16-3-5-17(6-4-16)20(22)21-11-13-23-14-12-21/h3-10H,2,11-15H2,1H3 |
InChI Key |
SRVATEPENVALCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
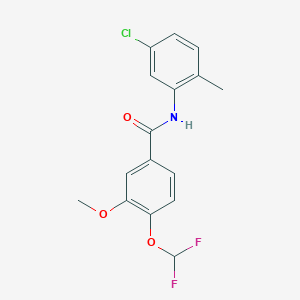
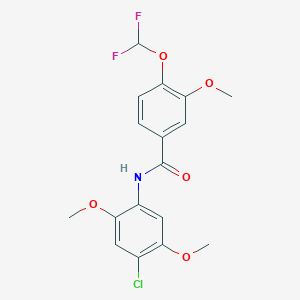
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
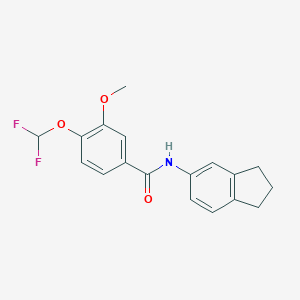

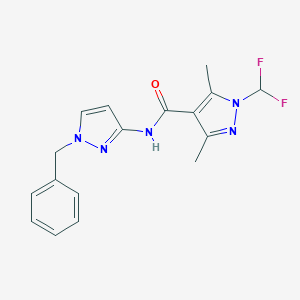
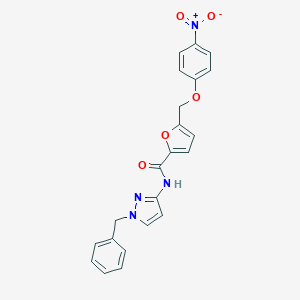
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
